5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid - 158941-09-4

5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Catalog Number: EVT-3001838
CAS Number: 158941-09-4
Molecular Formula: C17H13ClN2O2
Molecular Weight: 312.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves a multi-step process. A common approach involves the reaction of a substituted chalcone derivative with 4-methylphenylhydrazine hydrochloride. The resulting intermediate undergoes a cyclization reaction, followed by hydrolysis to yield the target compound. []

Molecular Structure Analysis
  • The carboxylic acid group can participate in hydrogen bonding interactions. [, , , , ]
Physical and Chemical Properties Analysis

Experimental determination of properties like melting point, boiling point, and spectroscopic data (UV-Vis, IR) would provide a more comprehensive profile. []

Applications
  • Materials Science: The presence of conjugated systems in its structure suggests potential applications in developing new materials with unique optical or electronic properties. [, , , , , ]

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a potent and selective antagonist for the cannabinoid CB1 receptor. Research has shown it competitively antagonizes the Ca(2+) current effects of the CB agonist WIN55212-2 in superior cervical ganglion neurons. [] Further, it acts as an inverse agonist, producing opposite current effects when applied alone. [] This inverse agonism is attributed to its interaction with the Lys3.28(192) residue of the CB1 receptor, specifically through hydrogen bonding with its C3 carboxamide substituent. [] Replacing this carboxamide group with a bioisostere lacking hydrogen bonding potential, such as in the analog VCHSR, results in a loss of inverse agonism and a shift to neutral antagonism. []

Relevance: SR141716A shares the core pyrazole ring structure with 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid. Both compounds feature a 5-(4-chlorophenyl) substituent on the pyrazole. The primary difference lies in the N1 substituent and the C3 functionality. This highlights how modifications to the N1 and C3 positions of the pyrazole core can significantly impact biological activity and receptor interactions. []

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is a structural analog of SR141716A designed to probe the importance of the C3 carboxamide group for CB1 receptor interaction. Unlike SR141716A, VCHSR lacks the hydrogen bonding potential at the C3 position. [] This structural modification results in VCHSR acting as a neutral antagonist at the CB1 receptor, lacking the inverse agonism observed with SR141716A. []

Relevance: While structurally similar to SR141716A, VCHSR also exhibits similarities with 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid. Both compounds share the core pyrazole ring with a 5-(4-chlorophenyl) substituent. The differences lie in the C3 and N1 substituents. This comparison emphasizes the significance of specific functional groups, like the C3 carboxamide in SR141716A, for determining CB1 receptor interactions and functional outcomes. []

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Compound Description: This compound serves as a key intermediate in the synthesis of the cannabinoid CB1 receptor antagonist rimonabant. [] Its synthesis involves a multi-step process starting from 4-chloropropiophenone, highlighting its importance in medicinal chemistry. []

Relevance: This compound is remarkably similar to the target compound, 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid. Both compounds possess an identical core structure, featuring a pyrazole ring with a 5-(4-chlorophenyl) substituent and a carboxylic acid group at the C3 position. The sole difference lies in the N1 substituent, where the target compound has a 4-methylphenyl group and this compound has a 2,4-dichlorophenyl group. This close structural similarity suggests these compounds may exhibit comparable chemical properties and potentially similar biological activities. []

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: SR144528 is a potent cannabinoid CB2 receptor antagonist with subnanomolar affinity. [] Its amide functionality plays a crucial role in binding affinity and efficacy, forming key interactions within the CB2 binding site. [] Aromatic stacking interactions in the TMH5/6 aromatic cluster of CB2, particularly with the 4-chloro-3-methylphenyl substituent, also contribute to its activity. []

Relevance: While structurally distinct from 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, SR144528 shares the common feature of a pyrazole core with a C3 carboxamide group. [] This shared feature highlights the importance of this functional group in mediating interactions with cannabinoid receptors, albeit with different receptor subtypes (CB1 vs. CB2) and functional outcomes (inverse agonism vs. antagonism).

Properties

CAS Number

158941-09-4

Product Name

5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

IUPAC Name

5-(4-chlorophenyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.75

InChI

InChI=1S/C17H13ClN2O2/c1-11-2-8-14(9-3-11)20-16(10-15(19-20)17(21)22)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,21,22)

InChI Key

CUHBVUBREUIUDP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.